DIMETHYL 5-[(2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETYL)AMINO]ISOPHTHALATE
Overview
Description
DIMETHYL 5-[(2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETYL)AMINO]ISOPHTHALATE is a complex organic compound with a unique structure that includes a piperidine ring, a diphenylmethyl group, and an isophthalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-[(2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETYL)AMINO]ISOPHTHALATE typically involves multiple steps. One common route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diphenylmethyl group: This step often involves Friedel-Crafts alkylation using diphenylmethanol and a suitable catalyst.
Acetylation: The piperidine derivative is then acetylated using acetic anhydride or acetyl chloride.
Coupling with isophthalate: The final step involves the esterification of the acetylated piperidine with dimethyl isophthalate under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-[(2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETYL)AMINO]ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the ester can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester groups can produce alcohols.
Scientific Research Applications
DIMETHYL 5-[(2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETYL)AMINO]ISOPHTHALATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL 5-[(2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETYL)AMINO]ISOPHTHALATE involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring and diphenylmethyl group can also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 5-HYDROXYISOPHTHALATE: This compound is structurally similar but lacks the piperidine and diphenylmethyl groups.
DIMETHYL ISOPHTHALATE: Another similar compound that lacks the hydroxyl and piperidine groups.
Uniqueness
DIMETHYL 5-[(2-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}ACETYL)AMINO]ISOPHTHALATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring and diphenylmethyl group distinguishes it from other isophthalate derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dimethyl 5-[[2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]acetyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-37-28(34)21-17-22(29(35)38-2)19-26(18-21)31-27(33)20-32-15-13-25(14-16-32)30(36,23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-12,17-19,25,36H,13-16,20H2,1-2H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBIBHLLJUUSRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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